2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
Description
The compound 2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule with a complex architecture. Key structural features include:
- Core: A pyrido[1,2-a]pyrimidin-4-one scaffold, known for its fused bicyclic system that enhances electronic conjugation and stability .
- A methyl group at position 9, which may sterically influence molecular packing or binding. A (Z)-configured thiazolidinone moiety at position 3, featuring a 4-methoxybenzyl substituent.
Molecular Formula: C₂₇H₂₉N₅O₃S₂ . Key Applications: While explicit biological data are absent in the provided evidence, structural analogs of pyrido-pyrimidinones are frequently explored in pharmaceutical research for kinase inhibition or antimicrobial activity .
Properties
CAS No. |
497244-47-0 |
|---|---|
Molecular Formula |
C27H29N5O3S2 |
Molecular Weight |
535.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N5O3S2/c1-4-29-12-14-30(15-13-29)24-21(25(33)31-11-5-6-18(2)23(31)28-24)16-22-26(34)32(27(36)37-22)17-19-7-9-20(35-3)10-8-19/h5-11,16H,4,12-15,17H2,1-3H3/b22-16- |
InChI Key |
XFZYNHWQUNCUMH-JWGURIENSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=C(C=C5)OC |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one represents a novel chemical entity with potential therapeutic applications. This article reviews its biological activities, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent studies.
Chemical Structure
The compound is characterized by a complex structure that includes:
- A pyrido[1,2-A]pyrimidin core.
- A thiazolidin ring with a thioxo group.
- An ethyl piperazine moiety, which may enhance solubility and bioactivity.
Anticancer Activity
Recent studies have highlighted the potential of thiazolidinone derivatives in anticancer therapy. The compound under investigation has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Research indicates that compounds containing thiazolidinone structures can induce cell cycle arrest in cancer cells. For instance, derivatives have been shown to inhibit the proliferation of breast cancer cell lines by arresting the cell cycle at the G2/M phase .
- Apoptosis Induction : The compound has been associated with the activation of apoptotic pathways. In vitro studies demonstrated that it could enhance the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors .
- Enzyme Inhibition : The compound may act as a multi-target enzyme inhibitor, affecting pathways crucial for cancer cell survival and proliferation. This includes inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways .
Antimicrobial Activity
The antimicrobial properties of the compound have also been evaluated:
- In Vitro Studies : The compound exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
- Mechanism of Action : The antimicrobial effect is believed to be mediated through disruption of bacterial cell membranes and inhibition of vital metabolic pathways .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Study 1 : A study on a related thiazolidinone derivative reported an IC50 value of 15 µM against breast cancer cells, suggesting that structural modifications can significantly impact potency .
- Study 2 : Another investigation assessed the antimicrobial efficacy against Candida albicans, where the compound demonstrated a reduction in fungal load by over 90% at a concentration of 50 µg/mL .
Data Tables
Scientific Research Applications
The compound 2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.
Chemical Properties and Structure
This compound belongs to a class of heterocyclic compounds that often exhibit significant biological activity. Its structure includes multiple functional groups that enhance its interaction with biological targets. The presence of the piperazine ring is notable for its role in modulating pharmacological properties, while the thiazolidinone moiety contributes to its potential as an antimicrobial or anticancer agent.
Anticancer Activity
Research has indicated that compounds similar to 2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one may exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that thiazolidinone derivatives showed significant activity against breast cancer cells, suggesting a similar potential for this compound due to its structural analogies .
Antimicrobial Properties
The thiazolidinone and pyrimidine components are known for their antimicrobial effects. The compound's potential as an antibacterial agent can be explored through:
- Case Study 2 : Research on thiazolidinones has shown effectiveness against Gram-positive and Gram-negative bacteria. The compound's structure could enhance its binding affinity to bacterial enzymes, leading to inhibition of bacterial growth .
Neuropharmacological Applications
The piperazine moiety is often associated with neuroactive compounds. This suggests potential applications in treating neurological disorders:
- Case Study 3 : Compounds containing piperazine have been studied for their anxiolytic and antidepressant effects. The specific interactions of this compound with serotonin and dopamine receptors could be investigated further .
Table 1: Comparison of Biological Activities
Table 2: Structural Components
| Component | Description |
|---|---|
| Piperazine | Enhances neuropharmacological activity |
| Thiazolidinone | Potential antibacterial and anticancer effects |
| Pyrimidine | Involved in various biological interactions |
Comparison with Similar Compounds
Core Structural Similarities and Differences
Compound A shares its pyrido[1,2-a]pyrimidin-4-one core with several derivatives documented in European patent applications (). For example:
Shared Features :
- The pyrido-pyrimidinone core enables π-π stacking and hydrogen bonding, critical for interactions with biological targets .
- Piperazine-derived substituents (e.g., 4-ethylpiperazinyl in Compound A vs. 4-methylpiperazinyl in Compound C ) modulate basicity and solubility.
Key Differences :
| Compound | Position 2 Substituent | Position 7/3 Substituent | Thiazolidinone Moiety |
|---|---|---|---|
| A | 4-Ethylpiperazinyl | 9-Methyl | 4-Methoxybenzyl-thioxo |
| B | 1,3-Benzodioxol-5-yl | Piperazin-1-yl | Absent |
| C | 3,4-Dimethoxyphenyl | 4-Ethylpiperazin-1-yl | Absent |
- Thiazolidinone Role: Unique to Compound A, the thiazolidinone introduces a sulfur atom and a conjugated exocyclic double bond, which may enhance redox activity or metal chelation .
- Aromatic Substituents : Compound B uses a benzodioxol group (electron-rich aromatic system), whereas Compound A employs a 4-methoxybenzyl group, offering distinct electronic and steric profiles .
Physicochemical and Pharmacokinetic Implications
- Metabolic Stability: The thioxo group in Compound A’s thiazolidinone may resist oxidative metabolism better than non-sulfur-containing analogs .
- Synthetic Complexity : The (Z)-configured methylidene bridge in Compound A necessitates precise stereochemical control during synthesis, unlike simpler analogs like Compound C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
